![molecular formula C24H18N2O3S B2615740 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-74-8](/img/structure/B2615740.png)
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide
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Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide, also known as APB, is a synthetic compound with potential applications in scientific research. APB is a member of the thiazole family of compounds and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Pharmacological Evaluation
A study focused on novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, highlighting the anticonvulsant activity of these compounds. The research suggests potential for neurological and sedative applications without impairing learning and memory, pointing to the intricate role of thiazole derivatives in pharmacology (Faizi et al., 2017).
Antimicrobial Activity
Another study synthesized 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, revealing promising antimicrobial activity against various fungi and bacteria. This indicates the potential of thiazole derivatives in combating microbial diseases (Liao et al., 2017).
Antitumor and Anticancer Evaluation
Research into 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring demonstrated antimicrobial and potential anticancer activities. These findings underscore the importance of thiazole derivatives in developing new therapeutic interventions against cancer (Desai et al., 2013). Furthermore, a study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showcased their moderate to excellent anticancer activity, highlighting the critical role of structural modification in enhancing therapeutic efficacy (Ravinaik et al., 2021).
Photodegradation Study
A unique study on the photodegradation behavior of a pharmaceutical compound suggests the importance of structural elements in stability and degradation pathways. This research provides valuable insights into the design of more stable therapeutic agents (Wu et al., 2007).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-10-4-2-5-11-17)25-24(30-22)26-23(28)19-14-8-9-15-20(19)29-18-12-6-3-7-13-18/h2-15H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJIEZUWQPZKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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